1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone
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Overview
Description
1-(2-Methyl-[1,1’-biphenyl]-3-yl)ethanone is an organic compound with the molecular formula C15H14O. It is a derivative of biphenyl, where a methyl group is attached to one of the phenyl rings, and an ethanone group is attached to the other phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-[1,1’-biphenyl]-3-yl)ethanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2-methylbiphenyl is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
In an industrial setting, the production of 1-(2-Methyl-[1,1’-biphenyl]-3-yl)ethanone may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity 1-(2-Methyl-[1,1’-biphenyl]-3-yl)ethanone .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-[1,1’-biphenyl]-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ethanone group can yield the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.
Scientific Research Applications
1-(2-Methyl-[1,1’-biphenyl]-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Methyl-[1,1’-biphenyl]-3-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl structure allows for interactions with hydrophobic pockets in proteins, while the ethanone group can form hydrogen bonds or participate in redox reactions .
Comparison with Similar Compounds
Similar Compounds
1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethanone: Similar structure but with different substitution pattern on the biphenyl rings.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Contains hydroxyl and methoxy groups, leading to different chemical properties and reactivity
Uniqueness
The presence of the methyl group on the biphenyl ring and the ethanone group provides a distinct set of chemical properties that can be leveraged in various research and industrial contexts .
Properties
Molecular Formula |
C15H14O |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-(2-methyl-3-phenylphenyl)ethanone |
InChI |
InChI=1S/C15H14O/c1-11-14(12(2)16)9-6-10-15(11)13-7-4-3-5-8-13/h3-10H,1-2H3 |
InChI Key |
XMIOBNCLTZLBFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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